molecular formula C10H18O6 B14303154 3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane CAS No. 123420-46-2

3,3',5,5,5',5'-Hexamethyl-3,3'-bi-1,2,4-trioxolane

Katalognummer: B14303154
CAS-Nummer: 123420-46-2
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: UIMDAAJPAWCXNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is a unique organic compound characterized by its trioxolane ring structure and multiple methyl groups. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3,5,5-tetramethyl-1,2,4-trioxolane with methylating agents in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler organic compounds.

    Substitution: Substitution reactions often involve the replacement of one or more methyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled environments.

Major Products

The major products formed from these reactions include various methylated derivatives, oxides, and reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe for studying biological processes.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane involves its interaction with molecular targets through its reactive trioxolane ring. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved often include electron transfer and radical formation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,3,3,5,5-Hexamethyltrisiloxane
  • 1,1,1,3,5,5,5-Heptamethyltrisiloxane
  • 2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane

Uniqueness

3,3’,5,5,5’,5’-Hexamethyl-3,3’-bi-1,2,4-trioxolane is unique due to its trioxolane ring structure, which imparts distinct reactivity and stability compared to other similar compounds

Eigenschaften

CAS-Nummer

123420-46-2

Molekularformel

C10H18O6

Molekulargewicht

234.25 g/mol

IUPAC-Name

3,3,5-trimethyl-5-(3,5,5-trimethyl-1,2,4-trioxolan-3-yl)-1,2,4-trioxolane

InChI

InChI=1S/C10H18O6/c1-7(2)11-9(5,15-13-7)10(6)12-8(3,4)14-16-10/h1-6H3

InChI-Schlüssel

UIMDAAJPAWCXNH-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(OO1)(C)C2(OC(OO2)(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.